molecular formula C12H18ClN3O2 B1521489 5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochloride CAS No. 1185300-38-2

5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochloride

Cat. No.: B1521489
CAS No.: 1185300-38-2
M. Wt: 271.74 g/mol
InChI Key: QECCLZCMMWNHHS-UHFFFAOYSA-N
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Description

5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochloride is a chemical compound used in scientific research. It has a molecular formula of C12H18ClN3O2 and a molecular weight of 271.75 . Its versatile properties make it valuable for studying biological processes and developing new drugs.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O.Cl . This structure indicates the presence of a benzene ring (C6H5-) substituted with an amino group (-NH2) and a carboxylic acid group (-COOH). Additionally, a methyl-piperazine ring is attached to the benzene ring.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H18ClN3O2), molecular weight (271.75), and its structural formula . Other properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Receptor Occupancy and Modulation

  • 5-HT(1A) Receptor Occupancy for Anxiety and Mood Disorders : A study explored the in vivo occupancy of the human brain 5-HT(1A) receptor by a novel antagonist, highlighting its potential applications in the treatment of anxiety and mood disorders. High occupancy of the 5-HT(1A) receptor was achieved at doses producing minimal acute side effects, suggesting a dose-dependent relationship between plasma levels of the compound and receptor occupancy, with significant implications for therapeutic strategies in mood regulation and anxiety treatment (Rabiner et al., 2002).

Pharmacokinetics

  • Metabolism and Disposition in Humans : Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, was studied for its absorption, metabolism, and excretion in humans, offering insights into the hepatic metabolism and the fecal elimination pathway. This study demonstrates the importance of understanding the metabolic pathways and excretion mechanisms of therapeutic agents, contributing to the optimization of dosing and minimizing potential side effects (Liu et al., 2017).

Therapeutic Efficacy in Specific Conditions

  • Treatment of Acute Myocardial Infarction : Intracellular calcium modulation by specific compounds was investigated for preserving left ventricular function and reducing infarct size in patients undergoing primary percutaneous coronary intervention for ST-elevation myocardial infarction. Although no significant benefits were observed in this study, it underscores the exploration of novel therapeutic pathways for cardiac care (Jang et al., 2008).

Properties

IUPAC Name

5-amino-2-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17;/h2-3,8H,4-7,13H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECCLZCMMWNHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-38-2
Record name Benzoic acid, 5-amino-2-(4-methyl-1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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